N-(4-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}phenyl)acetamide
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Overview
Description
N-(4-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}phenyl)acetamide is an organic compound known for its unique chemical structure and properties It is characterized by the presence of a dinitrophenyl group, which imparts distinct reactivity and functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}phenyl)acetamide typically involves the reaction of 2,4-dinitrophenylhydrazine with 4-acetamidobenzaldehyde. The reaction is carried out in an ethanol solvent under reflux conditions. The specific steps are as follows :
- Dissolve 2,4-dinitrophenylhydrazine (1 mmol, 198.1 mg) in ethanol (20 ml).
- Add 4-acetamidobenzaldehyde (1 mmol, 122.1 mg) to the solution.
- Reflux the mixture at 338 K for 4 hours.
- Remove the solvent and recrystallize the solid product from ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}phenyl)acetamide undergoes several types of chemical reactions, including:
Condensation Reactions: The compound can react with aldehydes and ketones to form hydrazones.
Substitution Reactions: The nitro groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reagents: Common reagents include aldehydes, ketones, and nucleophiles.
Conditions: Reactions are typically carried out in organic solvents such as ethanol, under reflux conditions.
Major Products
Hydrazones: Formed from the reaction with aldehydes and ketones.
Substituted Products: Resulting from nucleophilic substitution reactions on the nitro groups.
Scientific Research Applications
N-(4-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}phenyl)acetamide has several scientific research applications:
Chemistry: Used as a reagent in qualitative organic analysis to detect carbonyl compounds.
Biology: Employed in enzyme assays to study enzyme activity and inhibition.
Medicine: Investigated for its potential as a precursor in drug synthesis.
Industry: Utilized in the synthesis of polymerization catalysts and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}phenyl)acetamide involves its reactivity with carbonyl compounds. The compound forms hydrazones through a condensation reaction, where the hydrazine group (-NHNH2) adds to the carbonyl group (C=O) of aldehydes or ketones, followed by the elimination of water . This reaction is facilitated by the electron-withdrawing nitro groups, which enhance the nucleophilicity of the hydrazine group.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: A precursor to the compound, used in similar applications for detecting carbonyl compounds.
Phenylhydrazine: Another hydrazine derivative used in organic synthesis and enzyme assays.
Uniqueness
N-(4-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}phenyl)acetamide is unique due to the presence of both the dinitrophenyl and acetamide groups, which confer distinct reactivity and functionality. This makes it particularly useful in applications requiring specific interactions with carbonyl compounds and nucleophiles.
Properties
CAS No. |
101102-36-7 |
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Molecular Formula |
C15H13N5O5 |
Molecular Weight |
343.29 g/mol |
IUPAC Name |
N-[4-[[(2,4-dinitrophenyl)hydrazinylidene]methyl]phenyl]acetamide |
InChI |
InChI=1S/C15H13N5O5/c1-10(21)17-12-4-2-11(3-5-12)9-16-18-14-7-6-13(19(22)23)8-15(14)20(24)25/h2-9,18H,1H3,(H,17,21) |
InChI Key |
JNVRXDSZNKFKTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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